

Structural Architecture & Physicochemical Properties[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(3-Aminophenoxy)acetamide

CAS No.: 62877-06-9

Cat. No.: B3275720

[Get Quote](#)

The phenoxyacetamide core is defined by three distinct regions that allow for modular optimization:

- Region A (Phenolic Ring): Controls lipophilicity and electronic distribution. Electron-withdrawing groups (EWGs) here often enhance metabolic stability and target engagement.
- Region B (Linker): The spacer provides rotational freedom, allowing the molecule to adopt conformations required for deep pocket binding.
- Region C (Amide Terminus): A primary hydrogen bond donor/acceptor site critical for interacting with residues like Serine or Histidine in enzyme active sites.

Physicochemical Profile:

- Lipophilicity (cLogP): Typically ranges from 2.5 to 4.5, ideal for membrane permeability.

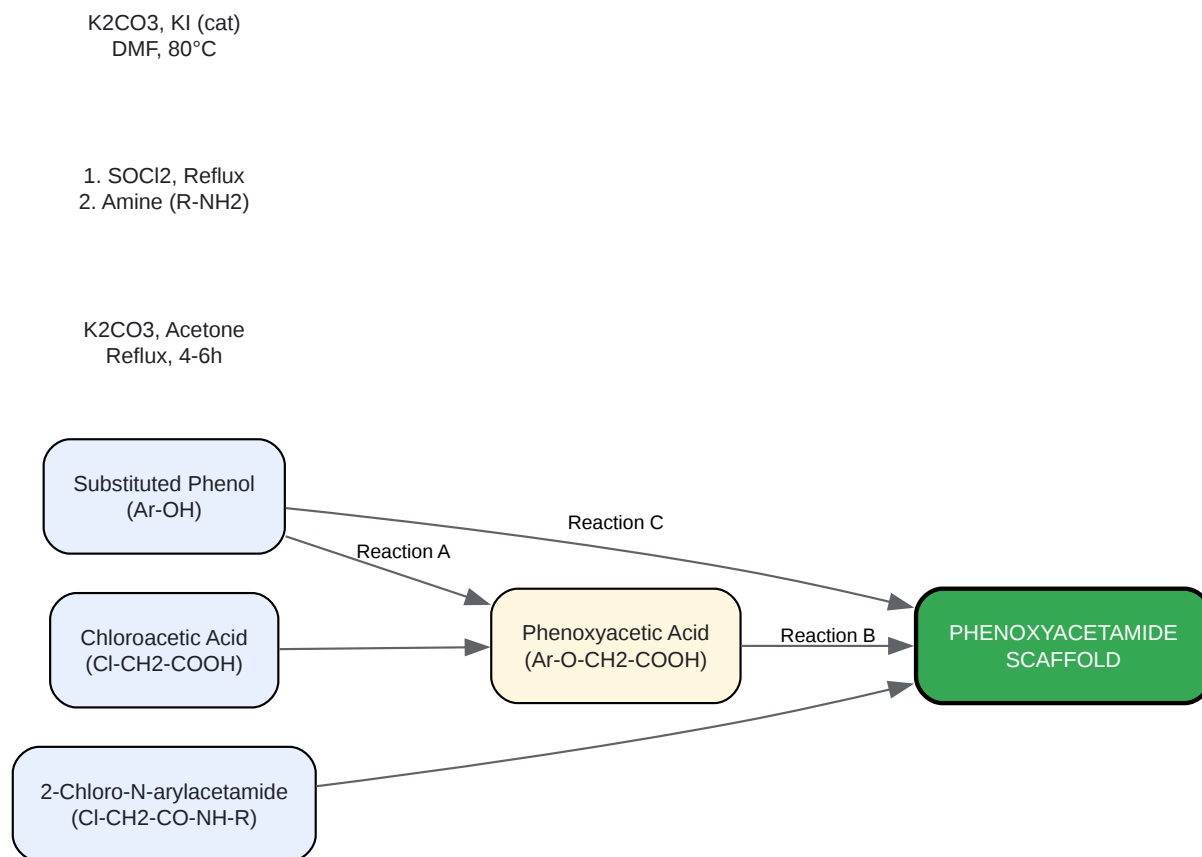
- H-Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) form a classic interaction motif.
- Metabolic Stability: The ether linkage is generally resistant to hydrolysis, though the aromatic rings are subject to CYP450-mediated oxidation unless blocked by halogens (F, Cl).

Synthetic Strategies

The synthesis of phenoxyacetamides is robust, typically proceeding via a Williamson ether synthesis followed by amidation, or a direct displacement reaction.

Diagram 1: Convergent Synthetic Pathways

This workflow illustrates the two primary routes: the Acid Chloride Route (high yield, strict anhydrous conditions) and the Direct Alkylation Route (atom economical).



[Click to download full resolution via product page](#)

Caption: Convergent synthetic routes for phenoxyacetamide derivatives. Route 1 (via acid intermediate) allows for divergent amide coupling, while Route 2 is preferred for rapid library generation.

Medicinal Chemistry & SAR Analysis

The biological activity of phenoxyacetamides is highly sensitive to substitution patterns. Below is a breakdown by therapeutic area.

Oncology: PARP-1 Inhibition & Apoptosis

Recent studies highlight phenoxyacetamides as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair.

- Mechanism: The scaffold mimics the nicotinamide pocket of NAD⁺, preventing DNA repair in cancer cells (synthetic lethality).
- Key SAR:
 - Para-position (Phenol): Bulky or lipophilic groups (e.g., 4-Cl, 4-NO₂) enhance hydrophobic interactions within the binding cleft.
 - Amide Nitrogen: Substitution with heterocyclic rings (e.g., thiazole, pyridine) significantly improves potency against HepG2 and MCF-7 cell lines compared to simple alkyl chains.

Infectious Disease: Antitubercular Activity

Derivatives containing electron-withdrawing groups on the phenoxy ring have shown promising activity against Mycobacterium tuberculosis H37Rv.

- Key SAR: 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives exhibit MIC values comparable to standard antibiotics. The nitro group is believed to undergo bioreduction, generating reactive species toxic to the bacteria.

Metabolic Disease: FFA1 Agonists

For Type 2 Diabetes, phenoxyacetamides serve as agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40).

- Optimization: Reducing molecular weight and lipophilicity (LLE) is crucial here. Replacing distal phenyl rings with smaller polar heterocycles maintains agonism while improving metabolic stability.

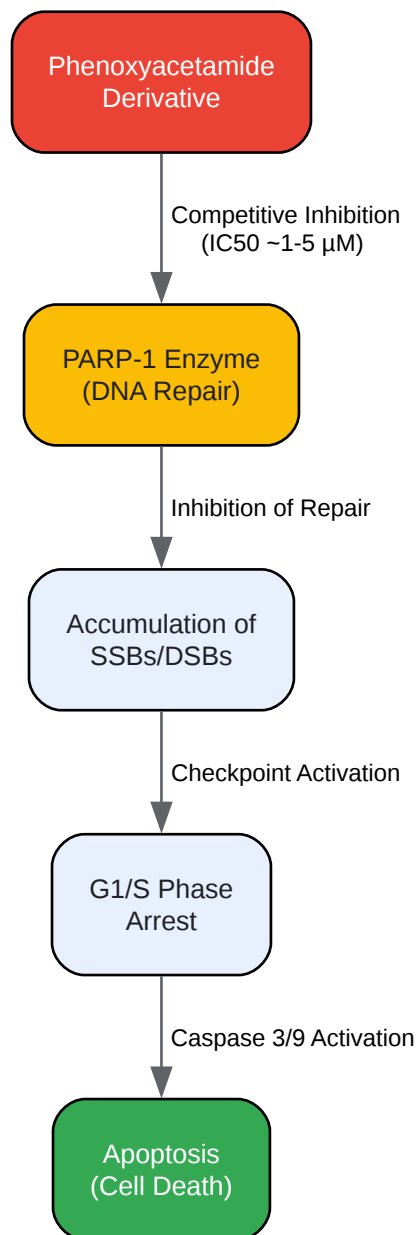
Table 1: Comparative SAR Data (Representative)

Therapeutic Area	Compound Class	R1 (Phenol)	R2 (Amide)	Activity Metric	Key Insight
Oncology	PARP-1 Inhibitor	4-NO2	N-(4-chlorophenyl)	IC50: 1.43 μ M (HepG2)	Nitro group enhances H-bonding and electronic fit [1].
Antimicrobial	Antitubercular	3-F, 4-NO2	N-phenyl	MIC: \sim 6.25 μ g/mL	Fluorine increases metabolic stability; Nitro is essential for mechanism [2].
Diabetes	FFA1 Agonist	2-Me, 4-F	N-(heterocycle)	EC50: <100 nM	Polar amide substituents reduce lipophilicity without losing potency [3].
Insecticidal	<i>S. littoralis</i>	4-Cl	N-cyanoalkyl	LC50: High Potency	Cyano groups on the amide increase toxicity to pests [4].

Mechanistic Pathways

Understanding the downstream effects of target engagement is critical for lead optimization. The following diagram details the apoptotic signaling cascade triggered by phenoxyacetamide-based PARP inhibitors.

Diagram 2: Mechanism of Action (Oncology)



[Click to download full resolution via product page](#)

Caption: Pharmacodynamic cascade of phenoxyacetamide derivatives inducing apoptosis via PARP-1 inhibition in hepatocellular carcinoma cells.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide[3]

Objective: To synthesize a validated anticancer lead compound (Compound 3c from literature) using the direct alkylation method.

Reagents:

- 4-Nitrophenol (1.0 eq)
- 2-Chloro-N-(4-chlorophenyl)acetamide (1.1 eq)
- Potassium Carbonate (, anhydrous, 2.0 eq)
- Potassium Iodide (KI, catalytic amount, 0.1 eq)
- Solvent: Acetone or DMF (Dry)

Step-by-Step Methodology:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitrophenol (10 mmol) in dry acetone (30 mL).
- Deprotonation: Add anhydrous (20 mmol) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The color may shift to yellow/orange.
- Alkylation: Add 2-chloro-N-(4-chlorophenyl)acetamide (11 mmol) and a catalytic amount of KI.
- Reflux: Heat the reaction mixture to reflux (for acetone) and stir for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
- Work-up:
 - Cool the mixture to room temperature.

- Pour into crushed ice/water (100 mL) with vigorous stirring. The product should precipitate as a solid.
- Filter the precipitate under vacuum.
- Wash the solid with cold water (3x 20 mL) to remove inorganic salts.
- Purification: Recrystallize from Ethanol/DMF mixture to obtain pure crystals.
- Validation: Confirm structure via
 - NMR and IR (Look for Amide C=O stretch at ~1650 and Ether C-O stretch at ~1240).

Future Perspectives

The phenoxyacetamide scaffold is evolving beyond simple inhibition. Current research is exploring:

- PROTACs: Using the phenoxyacetamide moiety as a linker or warhead to recruit E3 ligases for targeted protein degradation.
- Hybrid Molecules: Fusing phenoxyacetamides with sulfonamides or coumarins to create "dual-target" drugs that overcome resistance mechanisms in bacteria and cancer cells.

References

- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. National Institutes of Health (NIH). [\[Link\]](#)
- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI Molecules. [\[Link\]](#)
- Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists. PubMed. [\[Link\]](#)

- Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents. ResearchGate. [\[Link\]](#)
- Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review. National Institutes of Health (NIH). [\[Link\]](#)
- To cite this document: BenchChem. [\[Structural Architecture & Physicochemical Properties\[1\]\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b3275720/docs#structural-architecture-physicochemical-properties-1\]](https://www.benchchem.com/product/b3275720/docs#structural-architecture-physicochemical-properties-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check